
3-(Trifluoromethyl)pyridin-4-OL
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Overview
Description
3-(Trifluoromethyl)pyridin-4-OL is a fluorinated pyridine derivative characterized by the presence of a trifluoromethyl group at the third position and a hydroxyl group at the fourth position of the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effect of the trifluoromethyl group. This effect can alter the compound’s reactivity and stability, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 4-chloro-3-fluoropyridine, is reacted with a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a base . The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)pyridin-4-OL may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-(Trifluoromethyl)pyridin-4-one, while nucleophilic substitution can produce various trifluoromethylated pyridine derivatives .
Scientific Research Applications
Table 1: Comparison of Trifluoromethyl-Pyridine Derivatives
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-(Trifluoromethyl)pyridin-4-OL | Hydroxyl group at position 4 | Used as a building block in organic synthesis |
2-(Trifluoromethyl)pyridin-4-ol | Hydroxyl at position 4; CF3 at position 2 | Potential anti-cancer properties |
5-Nitro-2-(trifluoromethyl)pyridin-4-ol | Nitro group at position 5 | Applications in pharmaceuticals |
Chemistry
In organic chemistry, this compound serves as a building block for synthesizing complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes. The trifluoromethyl group enhances lipophilicity, making it an effective reagent in synthetic pathways.
Biology
The compound is significant in biological research due to its ability to interact with enzymes and proteins. It has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered metabolic pathways for xenobiotics and endogenous compounds, making it a valuable tool in pharmacokinetic studies.
Medicine
In medicinal chemistry, this compound is explored as a precursor for developing active pharmaceutical ingredients. Its derivatives have been investigated for potential therapeutic applications, including anti-cancer properties due to their ability to target specific pathways involved in tumor growth. Additionally, compounds derived from this structure have been studied for their efficacy as androgen receptor antagonists in treating androgenetic alopecia .
Industrial Applications
In industry, this compound is utilized in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for developing crop protection products and other industrial applications where fluorinated compounds are required .
Case Studies
- Bioconversion Studies : Research involving Burkholderia sp. MAK1 demonstrated that 3-(trifluoromethyl)pyridin-2-ol could be bioconverted into hydroxylated derivatives under specific conditions. This study highlighted the compound's potential for further metabolic transformations .
- Pharmaceutical Development : A study focusing on topical androgen receptor antagonists identified derivatives of trifluoromethyl-pyridines that showed promising results in promoting hair growth without systemic toxicity. These findings underscore the therapeutic potential of this compound class in dermatological applications .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pyridin-4-OL is influenced by the electron-withdrawing effect of the trifluoromethyl group, which can modulate the compound’s reactivity and interaction with biological targets. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. The compound may interact with various molecular targets, including enzymes and receptors, through these interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)pyridin-2-OL
- 3,4-Difluoropyridine
- 2-Fluoro-3-(trifluoromethyl)pyridine
Uniqueness
3-(Trifluoromethyl)pyridin-4-OL is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups on the pyridine ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other fluorinated pyridine derivatives. The compound’s unique structure also contributes to its diverse range of applications in various fields .
Biological Activity
3-(Trifluoromethyl)pyridin-4-OL is a fluorinated pyridine derivative that has garnered interest due to its diverse biological activities and applications in medicinal chemistry, agrochemicals, and biochemical research. This article explores the compound's mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring with a hydroxyl group at the 4-position and a trifluoromethyl group at the 3-position. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its lipophilicity and metabolic stability, which are crucial for its biological activity.
Target Interactions
The biological activities of this compound are largely attributed to its interactions with various enzymes and proteins. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification of xenobiotics.
Biochemical Pathways
The compound modulates several cellular processes by influencing gene expression related to oxidative stress and inflammation. Its ability to bind to specific biomolecules allows it to either inhibit or activate enzymatic functions, thereby affecting metabolic pathways.
In Vitro Studies
Research indicates that this compound exhibits significant anti-inflammatory and antioxidant properties. In vitro studies have demonstrated its ability to reduce reactive oxygen species (ROS) levels in various cell lines, suggesting potential therapeutic applications in oxidative stress-related diseases .
In Vivo Studies
Animal model studies have shown that the compound's effects vary with dosage. At low doses, it may confer protective effects against inflammation, while higher doses could lead to toxicity or adverse effects.
Dosage (mg/kg) | Observed Effect | Reference |
---|---|---|
1 | Anti-inflammatory response | |
10 | Increased oxidative stress | |
50 | Toxicity observed |
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated a strong scavenging effect on free radicals, comparable to established antioxidants like ascorbic acid .
Case Study 2: Cytochrome P450 Inhibition
In another investigation, the compound was tested for its inhibitory effects on cytochrome P450 enzymes involved in drug metabolism. It was found to significantly inhibit CYP2D6 activity, suggesting implications for drug-drug interactions when co-administered with other medications metabolized by this pathway .
Applications in Research and Industry
This compound serves as a versatile building block in organic synthesis. Its unique properties make it valuable in:
Q & A
Basic Research Questions
Q. How can the crystal structure of 3-(Trifluoromethyl)pyridin-4-OL be determined experimentally?
Methodology: Use single-crystal X-ray diffraction (SC-XRD) with refinement via programs like SHELXL to resolve atomic positions and hydrogen-bonding networks. For structure solution, employ direct methods in SHELXS or SHELXD , which are robust for small molecules. Validate hydrogen-bond geometry (e.g., D–H···A angles) using graph-set analysis to categorize motifs like chains or rings .
Q. What synthetic strategies are viable for preparing this compound?
Methodology:
- Halogenation/Functionalization : Start with pyridine derivatives and introduce trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions (e.g., using Cu-mediated trifluoromethylation).
- Hydroxylation : Oxidize a precursor like 3-(Trifluoromethyl)pyridine-4-amine under controlled conditions (e.g., HNO₂/H₂SO₄) to yield the hydroxyl group.
- Purification : Recrystallize from polar aprotic solvents (e.g., DMF/EtOH) to isolate high-purity crystals. Monitor reaction progress via TLC or HPLC .
Q. How can spectroscopic methods confirm the purity and structure of this compound?
Methodology:
- NMR : Analyze ¹H/¹³C NMR for characteristic shifts (e.g., pyridinolic proton at δ ~12 ppm; CF₃ group at δ ~120 ppm in ¹³C).
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 180.03).
- IR : Confirm O–H (broad ~3200 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches. Cross-reference with published spectra of related pyridine derivatives .
Advanced Research Questions
Q. How do hydrogen-bonding interactions dictate the crystal packing of this compound?
Methodology: Perform SC-XRD and analyze intermolecular interactions using graph-set notation (e.g., R₂²(8) motifs for dimeric H-bonds). Compare with pyridinol derivatives like 4-Hydroxy-2-(trifluoromethyl)pyrimidine, where hydroxyl and fluorine atoms form layered networks. Computational tools (e.g., CrystalExplorer) can quantify interaction energies (e.g., O–H···N vs. C–F···π contacts) .
Q. How can contradictory spectroscopic data for derivatives of this compound be resolved?
Methodology:
- Multi-Technique Validation : Combine NMR, X-ray diffraction, and computational NMR prediction (e.g., DFT) to assign ambiguous signals.
- Dynamic Effects : Investigate tautomerism or rotational barriers (e.g., CF₃ group) via variable-temperature NMR.
- Crystallographic Refinement : Use SHELXL to resolve positional disorder or occupancy conflicts in derivatives .
Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?
Methodology:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., Fukui indices).
- Solvent Modeling : Simulate reaction pathways in polar solvents (e.g., DMSO) using COSMO-RS.
- Transition State Analysis : Locate TSs for reactions like nitration or sulfonation using QM/MM methods. Compare with experimental kinetic data .
Q. Notes
Properties
IUPAC Name |
3-(trifluoromethyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)4-3-10-2-1-5(4)11/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXWBBIYBYVOPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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